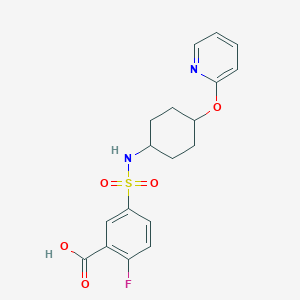
2-bromo-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . For instance, 2-Bromo-3-methylthiophene is formed (approx. 90%) by bromination of 3-methyl thiophene with N -bromosuccinimide in the absence of benzoyl peroxide .Chemical Reactions Analysis
The autopolymerization of 2-bromo-3-methoxythiophene has been studied. The reaction products and mechanism of the polymerization reaction were analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Scientific Research Applications
Synthesis and Chemical Transformations
2-bromo-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide, while not directly mentioned, shares structural similarity and reactivity with compounds studied for their potential in creating complex organic structures. For instance, studies on brominated organic compounds reveal their utility in radical cyclisation processes, leading to the formation of tetrahydrofuran derivatives, highlighting their role in constructing cyclic organic architectures (Esteves, Ferreira, & Medeiros, 2007). Additionally, benzamide derivatives have been explored for their antibacterial properties, indicating the potential of bromo-substituted benzamides in medicinal chemistry (Xu et al., 2003).
Material Science and Photodynamic Therapy
Compounds with similar bromo and methoxy substituents have been synthesized and characterized for their photophysical and photochemical properties. A notable example is the synthesis of new zinc phthalocyanine derivatives, which exhibit high singlet oxygen quantum yields. These compounds have been identified for their potential in photodynamic therapy applications, suggesting that structurally related bromo-methoxy benzamides could also find applications in this field due to their significant photophysical properties (Pişkin, Canpolat, & Öztürk, 2020).
Organic Synthesis and Drug Development
The utility of bromo-substituted benzamides in organic synthesis and drug development has been demonstrated through various studies. These compounds serve as key intermediates in the synthesis of complex molecules with potential pharmacological applications. For example, the synthesis of novel CCR5 antagonists, which are important in the development of treatments for conditions such as HIV, showcases the critical role of bromo-substituted compounds in medicinal chemistry (Ikemoto et al., 2005).
Future Directions
Thiophene derivatives have been widely studied and have received much attention for their conductivity and optical nature affected by external stimuli. They have applications in field-effect transistors, electro-luminescent devices, and solar cells . This suggests that “2-bromo-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide” and similar compounds could have potential future applications in these areas.
properties
IUPAC Name |
2-bromo-N-[(3-methoxythiolan-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2S/c1-17-13(6-7-18-9-13)8-15-12(16)10-4-2-3-5-11(10)14/h2-5H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSNVHPICGXKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

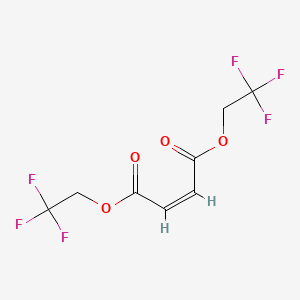
![Ethyl 4-(2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2833632.png)
![N-[3-fluoro-5-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2833634.png)
![N-[2,6-bis(propan-2-yl)phenyl]-2-bromopyridine-3-carboxamide](/img/structure/B2833636.png)
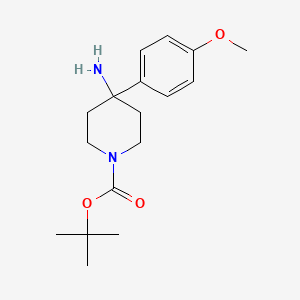
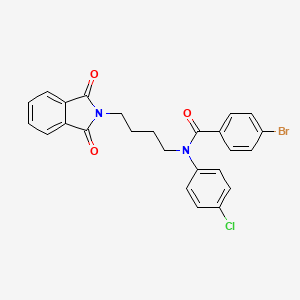
![N-(4,5-dihydro-1,3-thiazol-2-yl)-N-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide](/img/structure/B2833640.png)

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B2833643.png)
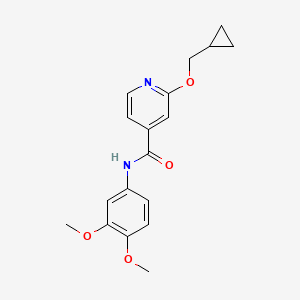
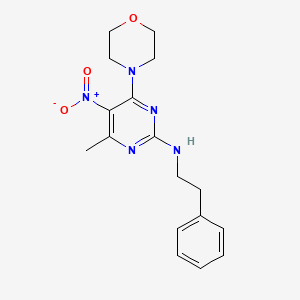
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2833649.png)

